Cas no 6903-12-4 (Anabsinthin)

Anabsinthin structure
Nome del prodotto:Anabsinthin
Anabsinthin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+)-Anabsinthin
- 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,
- 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6-hydroxy-3,6,8,11,14,15-hexamethyl-,(3S,3aS,6S,6aR,6bS,7R,7aR,8S,10aS,11S,13aS,13bS,13cR,14bS,15S)-
- 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6-hydroxy-3,6,8,11,14,15-hexamethyl-,[3S-(3a,3aa,6b,6aa,6bb,7a,7ab,8a,10ab,11b,13aa,13ba,13cb,14bb,15R*)]-
- Anabsinthin (7CI,8CI)
- anabsinthin
- 7HI090W6CT
- Anabsinthin [MI]
- Anabsinthin anhydrous form [MI]
- Q27268301
- UNII-7HI090W6CT
- 6903-12-4
- CHEMBL502386
- CHEBI:187864
- (1S,2R,5S,8S,9S,12S,13R,14S,15R,17S,19S,22S,23S,26S,27R)-12-hydroxy-3,8,12,17,19,23-hexamethyl-6,18,25-trioxaoctacyclo[13.11.1.01,17.02,14.04,13.05,9.019,27.022,26]heptacos-3-ene-7,24-dione
- Dicyclohepta(1,2-b:1',2'-b')difuran-2,12(11H)-dione, 3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6-hydroxy-3,6,8,11,14,15-hexamethyl-, (3S,3aS,6S,6aR,6bS,7R,7aR,8S,10aS,11S,13aS,13bS,13cr,14bS,15S)-
- NS00093997
- Caruifolin D
- (+)-Caruifolin D
- Anabsinthin
-
- Inchi: 1S/C30H40O6/c1-12-15-7-9-27(4,33)21-18(22(15)34-25(12)31)14(3)20-19(21)17-11-29(6)30(20)23(17)28(5,36-29)10-8-16-13(2)26(32)35-24(16)30/h12-13,15-17,19-24,33H,7-11H2,1-6H3/t12-,13-,15-,16-,17+,19-,20-,21-,22-,23-,24-,27-,28-,29-,30-/m0/s1
- Chiave InChI: XDKZYFZYOVAAKJ-VXVJPEHISA-N
- Sorrisi: O1[C@@]2(C)CC[C@H]3[C@H](C)C(=O)O[C@@H]3[C@@]34[C@H]5C(C)=C6[C@@H]7[C@H]([C@H](C)C(=O)O7)CC[C@@](C)([C@@H]6[C@H]5[C@@H](C[C@]13C)[C@H]42)O
Proprietà calcolate
- Massa esatta: 496.28248899g/mol
- Massa monoisotopica: 496.28248899g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 36
- Conta legami ruotabili: 0
- Complessità: 1140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 82.1
- XLogP3: 2.6
Anabsinthin Letteratura correlata
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
6903-12-4 (Anabsinthin) Prodotti correlati
- 2225887-15-8(2-Propanol, 1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]-)
- 1705330-81-9(benzyl N-{2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}carbamate)
- 2171186-37-9((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 2171886-09-0(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4-methylbenzoic acid)
- 958711-42-7(3-cyclohexyl-N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide)
- 1093686-48-6((propan-2-yl)[(pyrrolidin-2-yl)methyl]amine)
- 2171634-69-6(9-(2,2-difluorocyclopropyl)methyl-5-oxa-2,8-diazaspiro3.5nonane)
- 2580188-88-9(1-(trifluoromethyl)cyclohexylmethanesulfonamide)
- 892479-07-1(6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2228826-09-1(tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
